![molecular formula C16H16N2O5S B2755216 3-[(4-methylphenyl)sulfonyl]-N-(3-nitrophenyl)propanamide CAS No. 697772-73-9](/img/structure/B2755216.png)
3-[(4-methylphenyl)sulfonyl]-N-(3-nitrophenyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-[(4-methylphenyl)sulfonyl]-N-(3-nitrophenyl)propanamide” is a unique chemical with the linear formula C16H17N3O5S . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C16H17N3O5S . It has a molecular weight of 363.395 . Unfortunately, detailed structural analysis such as bond lengths and angles could not be found in the available resources.Aplicaciones Científicas De Investigación
Pharmacokinetics and Metabolism
One study investigates the pharmacokinetics and metabolism of a compound within the same family, focusing on its potential as a selective androgen receptor modulator for treating androgen-dependent diseases. This research provides insights into the compound's absorption, clearance, distribution, and extensive metabolism in rats, indicating its promise as a novel therapeutic agent (Di Wu et al., 2006).
Molecular Conformation and Biological Activity
Another study explores the effects of environmental factors on the molecular conformation of bicalutamide analogs, highlighting the dependence of biological activity on the configuration of stereogenic centers. This research emphasizes the importance of conformation in the development of androgen receptor antagonists (Hyun Joo et al., 2008).
Electrochemical Properties
Research on aryl sulfones with strongly electron-withdrawing substituents examines their electrochemical reduction and the reactions of their electrogenerated radical anions. This study provides valuable insights into the chemical behavior of such compounds, which could be relevant for developing new materials or chemical processes (J. Pilard et al., 2001).
Synthesis and Potential Applications
A study on the synthesis of optically active α-amino acid derivatives through the reaction of syn-α-amidoalkylphenyl sulfones with sodium methanenitronate discusses the potential of these compounds as building blocks for biologically active molecules. This research could have implications for the design of new drugs or biochemical tools (E. Foresti et al., 2003).
Quantum Chemical Studies
Quantum chemical studies of bicalutamide, a closely related compound, have been conducted to understand its interaction with androgen receptors and its potential as a prostate cancer treatment. These studies utilize computational methods to analyze the compound's energy, molecular orbitals, and electrostatic potential, providing a deeper understanding of its mechanism of action (I. Otuokere et al., 2015).
Spectroscopic Characterization and Cytotoxicity Study
Research on the synthesis, molecular structure, and in vitro cytotoxicity of a sulfonamide compound, 3-chloro-N-(4-sulfamoylphenethyl)propanamide, offers insights into its potential medicinal applications. This includes detailed spectroscopic characterization and computational studies, highlighting the compound's promising cytotoxic effects against certain tumor cells (M. Durgun et al., 2016).
Safety and Hazards
Propiedades
IUPAC Name |
3-(4-methylphenyl)sulfonyl-N-(3-nitrophenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O5S/c1-12-5-7-15(8-6-12)24(22,23)10-9-16(19)17-13-3-2-4-14(11-13)18(20)21/h2-8,11H,9-10H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLKSTKBJIBVKEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 6-acetyl-2-[(2,6-difluorobenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2755133.png)
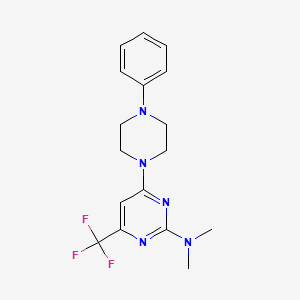
![N-[(furan-2-yl)methyl]-3-{3-oxo-5-[(2-oxo-2-phenylethyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-2-yl}propanamide](/img/structure/B2755135.png)
![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-5-chlorothiophene-2-carboxamide](/img/structure/B2755136.png)
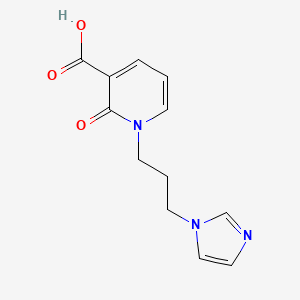
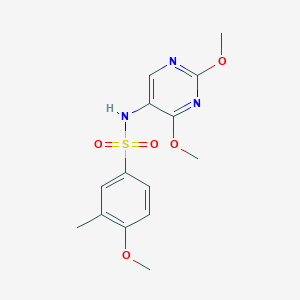
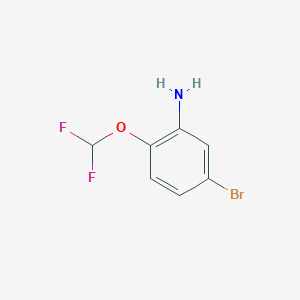
![2-(methylsulfanyl)-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]pyridine-3-carboxamide](/img/structure/B2755141.png)
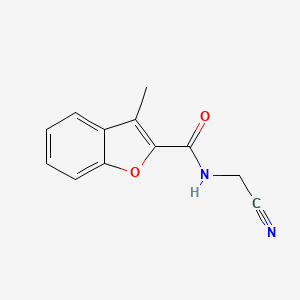
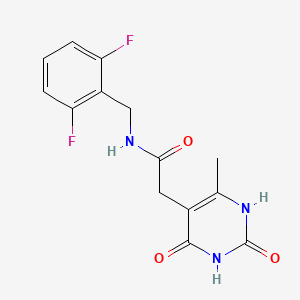

![N-[3-(1H-benzimidazol-2-yl)phenyl]-3-methylbenzamide](/img/structure/B2755153.png)
![4-[(E)-2-(4-methylsulfanylphenyl)ethenyl]-6-(trifluoromethyl)-1H-pyrimidin-2-one](/img/structure/B2755154.png)
![2-[5-Methyl-2-(2-thienyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B2755156.png)